molecular formula C16H11F3N2O B3000602 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337925-03-8

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline

Cat. No.: B3000602
CAS No.: 337925-03-8
M. Wt: 304.272
InChI Key: PSILJPBDMCCERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Scientific Research Applications

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline has several scientific research applications, including:

    Biology: Quinazoline derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.

    Medicine: The compound and its derivatives may be explored for their potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound .

Future Directions

The study and application of quinazoline derivatives are active areas of research in medicinal chemistry due to their wide range of biological activities. Future research on “4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline” could involve exploring its potential biological activities and optimizing its properties for specific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline typically involves the reaction of 4-methylphenol with 2-chloro-4-(trifluoromethyl)quinazoline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the trifluoromethyl or methylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce dihydroquinazolines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:

    4-(4-Methylphenoxy)-2-(trifluoromethyl)quinoline: This compound has a similar structure but with a quinoline core instead of a quinazoline core. The presence of the nitrogen atom in the quinazoline ring can influence the compound’s chemical properties and reactivity.

    4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazolinone:

    This compound-3-carboxylic acid: This compound has a carboxylic acid group, which can influence its solubility and potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(4-methylphenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-6-8-11(9-7-10)22-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSILJPBDMCCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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